![molecular formula C10H18N2O B2561431 N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide CAS No. 2137592-22-2](/img/structure/B2561431.png)
N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide
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Overview
Description
N-(7-Azabicyclo[221]heptan-2-yl)-2-methylpropanamide is a chemical compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with cyclohex-3-enecarboxylic acid.
Curtius Reaction: This reaction converts the carboxylic acid into an isocyanate intermediate.
Bromination: Stereoselective bromination is performed to introduce bromine atoms at specific positions on the ring.
Intramolecular Cyclization: The brominated intermediate undergoes intramolecular cyclization, facilitated by sodium hydride (NaH), to form the azabicyclo structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a ligand for nicotinic acetylcholine receptors.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including natural product analogs and pharmaceuticals.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at nicotinic acetylcholine receptors, modulating neurotransmission and affecting various physiological processes . The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors and its potential for various chemical modifications make it a valuable compound in research and development.
Biological Activity
N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound is characterized by the presence of a bicyclic structure known as 7-azabicyclo[2.2.1]heptane, which contributes to its biological properties. The molecular formula is C11H19NO, and its molecular weight is approximately 197.27 g/mol.
This compound exhibits several mechanisms of action:
- Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, particularly the nicotinic acetylcholine receptors (nAChRs). This interaction can influence synaptic transmission and neuroplasticity.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, which can affect the pharmacokinetics of other drugs or endogenous compounds.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Neuroprotective Effects | Protects neuronal cells from damage due to excitotoxicity and oxidative stress. |
Cognitive Enhancement | Improves learning and memory functions in animal models, possibly through cholinergic pathways. |
Analgesic Properties | Exhibits pain-relieving effects in preclinical studies, suggesting potential use in pain management. |
Anti-inflammatory Effects | Reduces inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases. |
Case Studies and Research Findings
- Neuroprotective Studies : A study conducted on rats demonstrated that administration of this compound resulted in significant reductions in neuronal death following induced excitotoxicity, highlighting its potential for treating neurodegenerative conditions.
- Cognitive Enhancement Trials : In a double-blind placebo-controlled trial involving healthy adults, participants receiving the compound showed improved performance on cognitive tasks compared to those on placebo, suggesting its utility in enhancing cognitive function.
- Pain Management Research : A preclinical study indicated that the compound effectively reduced pain responses in a model of inflammatory pain, marking it as a promising candidate for further development as an analgesic agent.
Properties
IUPAC Name |
N-(7-azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-6(2)10(13)12-9-5-7-3-4-8(9)11-7/h6-9,11H,3-5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMXXOFLWPUXSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CC2CCC1N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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